molecular formula C4H5NO B3353527 2H-Pyrrol-2-one, 3,4-dihydro- CAS No. 55047-80-8

2H-Pyrrol-2-one, 3,4-dihydro-

Cat. No.: B3353527
CAS No.: 55047-80-8
M. Wt: 83.09 g/mol
InChI Key: OKDGPOCKHMGDQY-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 3,4-dihydro- is a five-membered heterocyclic compound containing a lactam ring. It is widely used in the development of pharmaceuticals, agrochemicals, and other biologically active molecules.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalysis: One common method involves the use of transition metals such as palladium, rhodium, and nickel to catalyze the cyclization reactions. These reactions often involve the use of aldehydes, amines, and halides as starting materials.

  • Cascade Cyclization Reactions: These reactions involve multiple bond-forming steps in a single operation, leading to the formation of the pyrrol-2-one ring.

  • Photocatalytic Radical Cyclization: This method uses photocatalysts to generate radicals that undergo cyclization to form the pyrrol-2-one ring.

Industrial Production Methods: The industrial production of 2H-Pyrrol-2-one, 3,4-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired scale and specific application of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the lactam ring to other functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrrol-2-one ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substituted pyrrol-2-ones with different functional groups.

Scientific Research Applications

2H-Pyrrol-2-one, 3,4-dihydro- is extensively used in scientific research due to its biological and chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, including antibiotics, antifungal agents, and anticancer drugs. Additionally, it is used in the development of agrochemicals and as a building block for various biologically active molecules.

Mechanism of Action

The mechanism by which 2H-Pyrrol-2-one, 3,4-dihydro- exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the compound's derivatives and the biological system .

Comparison with Similar Compounds

2H-Pyrrol-2-one, 3,4-dihydro- is part of a broader class of pyrrolidinone derivatives. Similar compounds include:

  • Pyrrolidin-2-one: A closely related compound with similar biological activities.

  • Indoles: Another class of heterocyclic compounds with diverse biological properties.

  • Pyrrolopyrazines: Compounds that share structural similarities and biological activities.

Uniqueness: 2H-Pyrrol-2-one, 3,4-dihydro- is unique in its ability to undergo various synthetic transformations, making it a versatile intermediate in organic synthesis. Its biological activities and applications in drug development also set it apart from other similar compounds.

Properties

IUPAC Name

3,4-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGPOCKHMGDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480264
Record name 2H-Pyrrol-2-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55047-80-8
Record name 2H-Pyrrol-2-one, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 3,4-dihydro-
Reactant of Route 2
2H-Pyrrol-2-one, 3,4-dihydro-
Reactant of Route 3
2H-Pyrrol-2-one, 3,4-dihydro-
Reactant of Route 4
2H-Pyrrol-2-one, 3,4-dihydro-
Reactant of Route 5
2H-Pyrrol-2-one, 3,4-dihydro-

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